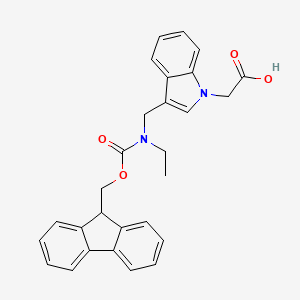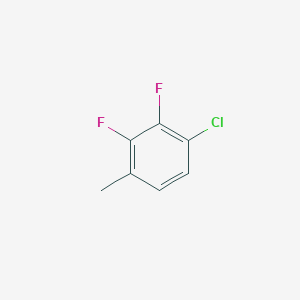
2-(2,4,6-Trichloro-3,5-difluorophenyl)-diethyl malonate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(2,4,6-Trichloro-3,5-difluorophenyl)-diethyl malonate is a synthetic organic compound characterized by the presence of trichloro and difluoro substituents on a phenyl ring, attached to a diethyl malonate moiety
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2,4,6-Trichloro-3,5-difluorophenyl)-diethyl malonate typically involves the reaction of 2,4,6-trichloro-3,5-difluorophenyl hydrazine with diethyl malonate under controlled conditions. The reaction is usually carried out in an organic solvent such as ethanol, with the addition of a catalyst like concentrated hydrochloric acid to facilitate the reaction . The mixture is refluxed for a specific duration, followed by purification steps such as crystallization to obtain the desired product in high yield .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for cost-effectiveness and efficiency. The use of continuous flow reactors and automated systems can enhance the scalability and reproducibility of the synthesis process.
化学反应分析
Types of Reactions
2-(2,4,6-Trichloro-3,5-difluorophenyl)-diethyl malonate can undergo various chemical reactions, including:
Substitution Reactions: The trichloro and difluoro groups on the phenyl ring can be substituted with other functional groups under appropriate conditions.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines or thiols, and the reactions are typically carried out in polar solvents like dimethylformamide.
Oxidation and Reduction Reactions: Reagents such as potassium permanganate or sodium borohydride can be used for oxidation and reduction, respectively.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield a variety of substituted phenyl derivatives, while oxidation and reduction reactions can produce different oxidized or reduced forms of the compound.
科学研究应用
2-(2,4,6-Trichloro-3,5-difluorophenyl)-diethyl malonate has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Explored for its potential use in drug development and therapeutic applications.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
作用机制
The mechanism of action of 2-(2,4,6-Trichloro-3,5-difluorophenyl)-diethyl malonate involves its interaction with specific molecular targets and pathways. The trichloro and difluoro substituents on the phenyl ring can influence the compound’s reactivity and binding affinity to various biological targets. These interactions can modulate cellular processes and pathways, leading to the compound’s observed effects.
相似化合物的比较
Similar Compounds
- 2,4,6-Trichloro-3,5-difluorophenyl hydrazine
- 2,4,6-Trichloro-3,5-difluoropyridine
Uniqueness
2-(2,4,6-Trichloro-3,5-difluorophenyl)-diethyl malonate is unique due to the presence of both trichloro and difluoro substituents on the phenyl ring, combined with the diethyl malonate moiety. This combination imparts distinct chemical properties and reactivity, making it valuable for specific applications in research and industry.
属性
IUPAC Name |
diethyl 2-(2,4,6-trichloro-3,5-difluorophenyl)propanedioate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11Cl3F2O4/c1-3-21-12(19)6(13(20)22-4-2)5-7(14)10(17)9(16)11(18)8(5)15/h6H,3-4H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZIHBQJNZZKYJKL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(C1=C(C(=C(C(=C1Cl)F)Cl)F)Cl)C(=O)OCC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11Cl3F2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
375.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![2-[[(2R)-2-aminopropanoyl]amino]acetic acid;hydrochloride](/img/structure/B6330304.png)








![Dimethyl 2-[2-chloro-6-fluoro-4-(trifluoromethyl)phenyl]malonate](/img/structure/B6330374.png)




